molecular formula C9H9NOS B071060 6-Benzothiazolemethanol, alpha-methyl- CAS No. 181820-06-4

6-Benzothiazolemethanol, alpha-methyl-

Cat. No. B071060
CAS RN: 181820-06-4
M. Wt: 179.24 g/mol
InChI Key: QEVVUCWMTIDBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolemethanol, alpha-methyl- is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the thiazole family of compounds.

Mechanism of Action

The mechanism of action of 6-Benzothiazolemethanol, alpha-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that it may act by inducing apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
6-Benzothiazolemethanol, alpha-methyl- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of microorganisms such as Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Benzothiazolemethanol, alpha-methyl- in lab experiments is its potential applications in various fields. It has been found to have antifungal, antibacterial, and antitumor properties, which makes it a promising candidate for the development of new drugs. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
One of the limitations of using 6-Benzothiazolemethanol, alpha-methyl- in lab experiments is its potential toxicity. It has been found to have toxic effects on some organisms, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-Benzothiazolemethanol, alpha-methyl-. One direction is the development of new drugs based on its antifungal, antibacterial, and antitumor properties. Another direction is the development of new fluorescent probes for the detection of metal ions based on its unique electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 6-Benzothiazolemethanol, alpha-methyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzenethiol with formaldehyde and dimethylamine. This reaction results in the formation of 6-Benzothiazolemethanol, alpha-methyl-. Another method involves the reaction of 2-aminobenzenethiol with formaldehyde and methylamine. This method also results in the formation of 6-Benzothiazolemethanol, alpha-methyl-.

Scientific Research Applications

6-Benzothiazolemethanol, alpha-methyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential applications in the field of organic electronics and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

181820-06-4

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanol

InChI

InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3

InChI Key

QEVVUCWMTIDBGI-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)N=CS2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)O

Origin of Product

United States

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